Technical Monograph: Physicochemical Profiling & Utilization of [3-(Morpholin-4-yl)oxan-3-yl]methanamine
Technical Monograph: Physicochemical Profiling & Utilization of [3-(Morpholin-4-yl)oxan-3-yl]methanamine
Topic: Physicochemical properties of [3-(Morpholin-4-yl)oxan-3-yl]methanamine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Summary
[3-(Morpholin-4-yl)oxan-3-yl]methanamine (CAS: 1174218-58-6 analogs/isomers) represents a high-value gem-disubstituted sp^3^-rich scaffold in modern medicinal chemistry. Unlike flat aromatic linkers, this building block introduces defined three-dimensionality (Fsp^3^ character) and enhanced solubility profiles into drug candidates. Its structure features a tetrahydropyran (oxane) core with a quaternary carbon at position 3, bearing both a morpholine ring and a primary aminomethyl group.
This guide details the physicochemical properties, structural advantages, and experimental characterization protocols for this scaffold, serving as a blueprint for its integration into Fragment-Based Drug Discovery (FBDD) and lead optimization campaigns.
Chemical Identity & Computed Properties
The compound is characterized by a "gem-amino-ether" vicinity, though structurally distinct as the morpholine nitrogen is attached to a quaternary carbon beta to the oxane oxygen.
IUPAC Name: [3-(Morpholin-4-yl)oxan-3-yl]methanamine
SMILES: C1CC(COC1)(CN)N2CCOCC2
Molecular Formula: C10H20N2O2[1]
Table 1: Physicochemical Property Matrix
| Property | Value (Predicted/Typical) | Significance in Drug Design |
| Molecular Weight | 200.28 Da | Ideal for fragment-based screening (<300 Da). |
| cLogP | -0.8 to 0.2 | Highly polar; excellent for lowering lipophilicity of greasy leads. |
| TPSA | ~45–50 Ų | High polarity relative to size; supports aqueous solubility. |
| H-Bond Donors | 2 (Primary Amine) | Key handle for amide coupling or reductive amination. |
| H-Bond Acceptors | 4 (2 Ethers, 2 Amines) | Facilitates interactions with solvating water or protein residues. |
| pKa (Basic) | ~9.5 (Primary Amine) | Typical aliphatic amine; protonated at physiological pH. |
| pKa (Weak Base) | ~7.0–7.5 (Morpholine) | Reduced basicity due to steric bulk and inductive effects of the oxane ring. |
| Fsp^3^ | 1.0 (100%) | Maximizes 3D complexity; correlates with higher clinical success rates. |
Structural Analysis & Mechanistic Advantages
The Gem-Disubstituted "Lock"
The defining feature of this molecule is the quaternary carbon at position 3 of the oxane ring.
-
Conformational Restriction: The gem-disubstitution (morpholine vs. aminomethyl) restricts the conformational flexibility of the oxane ring, likely favoring a chair conformation where the bulkier morpholine group occupies the equatorial position to minimize 1,3-diaxial interactions.
-
Metabolic Blocking: The C3 position of tetrahydropyrans is often a site of metabolic oxidation (hydroxylation). Substitution at this position blocks CYP450-mediated metabolism, potentially extending the half-life of derived compounds.
Solubility Enhancement
The morpholine moiety is a privileged pharmacophore known for improving solubility without introducing excessive basicity (unlike piperazine). When combined with the polar oxane ring, this scaffold acts as a "solubility anchor," effectively lowering the LogD of lipophilic warheads attached to the primary amine.
Experimental Characterization Protocols
Protocol A: Potentiometric pKa Determination
Objective: To resolve the overlapping ionization constants of the primary amine and the morpholine nitrogen.
Methodology:
-
Preparation: Dissolve 5 mg of the compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). Ensure the solution is degassed to remove CO
2. -
Acidification: Lower the pH to ~2.0 using 0.5 M HCl to fully protonate both amine sites (Species: dicationic).
-
Titration: Titrate with 0.5 M standardized KOH under inert gas (Argon/N
2) atmosphere at 25°C. -
Data Capture: Record pH vs. Volume of titrant.
-
Analysis: Use the Bjerrum plot method or non-linear least squares regression to identify inflection points.
-
Expected Result: Two pKa values. The lower value (~7.2) corresponds to the morpholine nitrogen (sterically hindered tertiary amine). The higher value (~9.[2]6) corresponds to the primary aminomethyl group.
-
Self-Validation Step: Run a standard sample of Quinine (pKa ~4.1, 8.5) prior to the experiment. The measured pKa must be within ±0.05 units of literature values to validate the electrode calibration.
Protocol B: LogD7.4 Measurement (Miniaturized Shake-Flask)
Objective: To determine the distribution coefficient at physiological pH.
Methodology:
-
Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Solubilization: Dissolve the compound in the pre-saturated aqueous phase to a concentration of 100 µM.
-
Partitioning: Mix equal volumes (e.g., 1 mL) of the aqueous compound solution and pre-saturated octanol in a glass vial.
-
Equilibration: Vortex for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.
-
Calculation:
-
Expert Insight: Due to the high polarity of this molecule, the concentration in octanol may be very low. If the octanol peak is below the Limit of Quantitation (LOQ), report the value as "LogD < -1.0" or use a more sensitive LC-MS/MS method.
Synthetic Utility & Application
Primary Amine Functionalization
The pendant methanamine (-CH2NH2) is the primary vector for library synthesis.
-
Amide Coupling: Reacts readily with carboxylic acids using HATU/DIPEA. Note: The steric bulk of the adjacent quaternary center may slightly retard reaction rates compared to a linear alkyl amine; allow longer reaction times (4–16 h).
-
Reductive Amination: Can be coupled with aldehydes/ketones using NaBH(OAc)
3. This preserves the basicity of the nitrogen, useful for maintaining solubility.
Visualization of Workflow
The following diagram illustrates the logical flow from structural analysis to experimental validation and synthetic application.
Figure 1: Integrated workflow for the characterization and application of the scaffold in drug discovery.
References
-
Blakemore, D. C., et al. (2011). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 3(12), 945–965. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
PubChem Database. "Compound Summary for CID 64174743: [3-(Morpholin-4-yl)oxan-3-yl]methanamine." National Center for Biotechnology Information. Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for pKa and LogD protocols).
